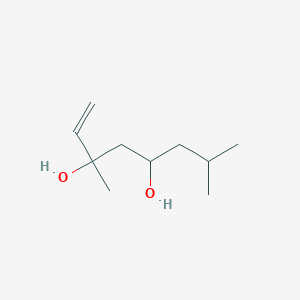
3,7-Dimethyloct-1-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloct-1-ene-3,5-diol is an organic compound with the molecular formula C10H20O2. It is characterized by the presence of two hydroxyl groups and a double bond within its carbon chain. This compound is part of the broader class of terpenoids, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloct-1-ene-3,5-diol typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available precursors such as 3,7-dimethyloct-1-ene.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-1-ene-3,5-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, esters
Scientific Research Applications
3,7-Dimethyloct-1-ene-3,5-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-1-ene-3,5-diol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,5-dien-3,7-diol: Another terpenoid with similar structural features but differing in the position of the double bond.
2,6-Dimethyloct-7-ene-2,6-diol: A compound with similar hydroxyl groups but different carbon chain structure.
Uniqueness
3,7-Dimethyloct-1-ene-3,5-diol is unique due to its specific arrangement of hydroxyl groups and double bond, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
62032-60-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3,7-dimethyloct-1-ene-3,5-diol |
InChI |
InChI=1S/C10H20O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8-9,11-12H,1,6-7H2,2-4H3 |
InChI Key |
HSTIIFGAVLBMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















